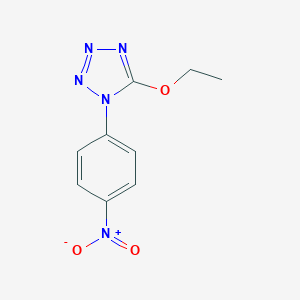

5-Ethoxy-1-(4-nitrophenyl)tetrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N5O3 |

|---|---|

Molecular Weight |

235.2g/mol |

IUPAC Name |

5-ethoxy-1-(4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C9H9N5O3/c1-2-17-9-10-11-12-13(9)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3 |

InChI Key |

QIHTYYQKQXOKJN-UHFFFAOYSA-N |

SMILES |

CCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 5 Ethoxy 1 4 Nitrophenyl Tetrazole

Decomposition Mechanisms and Kinetics

The decomposition of tetrazole derivatives can be initiated by thermal energy or light and may be influenced by the presence of catalysts. These processes typically involve the fragmentation of the heterocyclic ring.

The thermal decomposition of tetrazoles can proceed through different pathways, largely dependent on the substitution pattern. For 1,5-disubstituted tetrazoles, the primary decomposition route often involves the extrusion of molecular nitrogen (N₂). The thermal fragmentation of the tetrazole ring can vary with temperature. researchgate.net For 1-aryl-substituted tetrazoles, thermal decomposition can lead to the formation of a nitrene intermediate. researchgate.net

In the case of 5-ethoxy-1-(4-nitrophenyl)tetrazole, the likely thermal decomposition pathway would involve the elimination of nitrogen gas. The stability of the resulting intermediates is influenced by the substituents. researchgate.net The presence of a nitro group, as in 1-(4-nitrophenyl)tetrazole derivatives, can influence the decomposition mechanism, potentially involving reduction of the nitro group during the process. colab.ws The thermal stability of analogous compounds like 5-(4-nitrophenyl)-1H-tetrazole is notable, with decomposition occurring at temperatures above 220°C. vulcanchem.com

A generalized mechanism for the thermal decomposition of 1,5-disubstituted tetrazoles is the formation of an imidoylnitrene, which can then rearrange to a carbodiimide (B86325) or undergo other reactions. acs.org Kinetic studies on the thermolysis of various tetrazoles indicate that the mechanism of heterocycle fragmentation can change with varying temperatures. researchgate.net

Table 1: Potential Thermal Decomposition Products of this compound

| Reactant | Condition | Major Pathway | Potential Products |

| This compound | Heat | N₂ extrusion | Ethoxycarbonyl isocyanate, 4-nitrophenylnitrene, Carbodiimides |

The photochemistry of tetrazoles is a rich field, with photolysis leading to the cleavage of the tetrazole ring through various pathways. nih.govresearchgate.net The specific products formed depend on the substituents and the irradiation conditions. nih.gov

A study on the closely related compound, 5-ethoxy-1-phenyl-1H-tetrazole (5EPT), using UV irradiation (λ > 235 nm) in a matrix isolation setup, revealed two primary photofragmentation pathways. nih.govacs.org The major pathway involves the cleavage of the C(5)-N(1) and N(3)-N(4) bonds, leading to the formation of ethyl cyanate (B1221674) and phenylazide. nih.govacs.orgmdpi.com The phenylazide can then further decompose to release N₂. nih.govacs.org A minor pathway observed was the direct extrusion of molecular nitrogen from the tetrazole ring, resulting in the formation of the anti-aromatic 3-ethoxy-1-phenyl-1H-diazirene. nih.govacs.org

For this compound, similar photoinduced transformations are expected. The presence of the nitro group on the phenyl ring would likely influence the electronic properties and potentially the quantum yields of these processes, but the fundamental fragmentation patterns are anticipated to be analogous.

Table 2: Photoinduced Fragmentation of 5-Ethoxy-1-phenyl-1H-tetrazole

| Reactant | Condition | Pathway | Products |

| 5-Ethoxy-1-phenyl-1H-tetrazole | UV irradiation (λ > 235 nm) | Major: Ring cleavage | Ethyl cyanate, Phenylazide |

| Minor: N₂ extrusion | 3-Ethoxy-1-phenyl-1H-diazirene |

The decomposition of tetrazoles can be significantly accelerated by catalysts. For instance, the decomposition of 5-benzhydryl-1H-tetrazole was found to be dramatically faster in a flow reactor with a stainless steel coil compared to a glass vial, suggesting a catalytic effect of the reactor material. beilstein-journals.org

While studies on the catalytic decomposition of this compound are not widely available, research on the synthesis of tetrazoles provides insights into catalytic influences. The synthesis of 1-(4-nitrophenyl)-1H-tetrazole has been optimized using copper and nickel catalysts. tandfonline.comsemanticscholar.orgarkat-usa.org These catalysts are effective in promoting the cycloaddition reaction for tetrazole formation, and it is plausible that they could also influence the reverse reaction, i.e., decomposition, by lowering the activation energy. The thermal stability of a copper nano-catalyst used in the synthesis of 1-(4-nitrophenyl)-1H-tetrazole was noted to be good, which is a desirable trait for a catalyst in reactions that may require elevated temperatures. tandfonline.comsemanticscholar.org

Cyclo-reversion and Ring-Opening Reactions of Tetrazoles

Tetrazoles can undergo ring-opening reactions under certain conditions. numberanalytics.com These reactions can be reversible. For example, some tetrazoles undergo ring-opening in the presence of nucleophiles like secondary amines, and the ring can be regenerated upon heating. lookchemmall.com The electron-induced reactivity of tetrazoles can also lead to ring-opening, a process that is influenced by the molecular structure of the compound. nih.gov

The Vilsmeier-Haack reaction, when applied to N-substituted tetrazoles, has been shown to cause an unusual ring-opening, leading to the formation of a triazene (B1217601) derivative. benthamdirect.com The susceptibility of the tetrazole ring to opening is a key aspect of its chemistry, allowing for the synthesis of other nitrogen-containing compounds. numberanalytics.com

Influence of Substituents (e.g., Nitrophenyl, Ethoxy groups) on Chemical Stability and Reactivity

The substituents on the tetrazole ring have a profound impact on its chemical properties. numberanalytics.com The 4-nitrophenyl group at the N1 position is a strong electron-withdrawing group. This significantly influences the electronic distribution within the tetrazole ring. The LUMO (Lowest Unoccupied Molecular Orbital) of push-pull tetrazoles with a p-nitrophenyl acceptor is largely concentrated on this group, with some contribution from the tetrazole ring. rsc.org This electronic feature is characteristic of push-pull systems and affects their reactivity. rsc.org The presence of a strong electron-withdrawing group like the nitrophenyl group can also impact the electronic absorption spectra of the molecule. researchgate.net

The ethoxy group at the C5 position is an electron-donating group. In related systems, the ethoxy group has been shown to be favorable for certain biological activities, indicating its influence on the molecule's interactions. nih.gov The interplay between the electron-donating ethoxy group and the electron-withdrawing nitrophenyl group in this compound creates a "push-pull" system that affects its stability and reactivity.

Chemical Transformations for Further Derivatization

The structure of this compound offers several possibilities for further chemical transformations to create new derivatives. One of the most straightforward derivatizations would involve the chemical modification of the nitro group.

Catalytic hydrogenation (e.g., using H₂/Pd-C) of the nitrophenyl group can reduce it to an amino group, yielding 5-ethoxy-1-(4-aminophenyl)tetrazole. This amino group can then serve as a handle for a wide range of subsequent reactions. For example, it can be converted into a carbamate, urea, or sulfonamide. google.com

Furthermore, the tetrazole ring itself can participate in reactions that allow for further derivatization. For instance, functionalized 1,3,4-oxadiazoles have been synthesized from tetrazoles through a sequence of Ugi and Huisgen reactions. acs.org Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of 1,5-diaryl substituted tetrazoles, highlighting a pathway for modifying the aryl substituent. nih.gov

Functional Group Interconversions and Modifications of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) attached to the tetrazole ring is an ether linkage. Generally, ethers are known for their chemical stability and resistance to many reagents. However, under specific and often forcing conditions, the C-O bond of the ethoxy group can be cleaved. This cleavage typically proceeds via nucleophilic substitution, which can occur through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the structure of the ether. wikipedia.orglibretexts.org

Acid-catalyzed cleavage is a common method for the transformation of ethers. wikipedia.orglibretexts.org Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically required. The reaction initiates with the protonation of the ether oxygen, making the ethoxy group a better leaving group (ethanol). A subsequent nucleophilic attack by the halide ion on the adjacent carbon atom of the tetrazole ring would lead to the formation of a 5-halo-1-(4-nitrophenyl)tetrazole and ethanol (B145695). However, given the stability of the tetrazole ring, this transformation may require harsh conditions.

Alternatively, Lewis acids like boron tribromide (BBr₃) are potent reagents for ether cleavage and could potentially be used to convert the ethoxy group to a hydroxyl group, yielding 1-(4-nitrophenyl)tetrazol-5-one.

Another potential modification involves nucleophilic substitution of the ethoxy group. While the ethoxy group is not an ideal leaving group, its displacement by stronger nucleophiles might be possible, particularly if the tetrazole ring system activates the 5-position towards such reactions. For instance, reaction with strong nitrogen or sulfur nucleophiles could potentially lead to the corresponding 5-amino or 5-thio derivatives. Research on related 5-alkoxy-2-dinitromethyltetrazoles has shown that nucleophilic substitution with sodium alkoxides can occur to replace a nitro group, suggesting the possibility of similar reactions at the 5-position under appropriate conditions. nih.gov

It is important to note that specific documented examples of these transformations for this compound are not prevalent in the reviewed literature. The described pathways are based on the general reactivity of ethers and related heterocyclic systems. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com

Reactions Involving the Nitrophenyl Group

The nitrophenyl group of this compound is a versatile functionality that can undergo several important transformations, with the reduction of the nitro group to an amino group being the most prominent. This conversion is a critical step in the synthesis of various derivatives, as the resulting aniline (B41778) moiety can be further functionalized.

The reduction of nitroaromatic compounds is a well-established chemical transformation, and several methods are applicable to 1-(4-nitrophenyl)tetrazole derivatives. nih.govnih.govscielo.brwikipedia.org

Catalytic Hydrogenation: This is one of the most common and efficient methods for the reduction of nitro groups. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. google.comvulcanchem.com The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297). This method is generally clean and provides high yields of the corresponding amine, 5-ethoxy-1-(4-aminophenyl)tetrazole. vulcanchem.com

Chemical Reduction: A variety of chemical reducing agents can also be employed. A combination of sodium borohydride (B1222165) (NaBH₄) and a catalyst like nickel(II) acetate has been reported for the reduction of 1,5-disubstituted tetrazoles containing nitrobenzene (B124822) groups. amazonaws.com Other metal-based reducing systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classical methods for nitro group reduction, although they may be less chemoselective.

The resulting 1-(4-aminophenyl)tetrazole derivative is a valuable intermediate. The amino group can participate in a wide range of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, and alkylation, thus providing access to a diverse array of compounds.

The following table summarizes representative conditions for the reduction of the nitro group in nitrophenyl-substituted tetrazoles and related heterocycles, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, Ethyl Acetate, 5N HCl, Water, 40 p.s.i. | 1-(4-aminophenyl)methyl-1,2,4-triazole | google.com |

| Catalytic Hydrogenation | H₂/Pd-C | 5-ethoxy-1-(4-aminophenyl)tetrazole | vulcanchem.com |

| Chemical Reduction | NaBH₄, Ni(OAc)₂·6H₂O, CH₃CN-H₂O | 5-methyl-1-(4-aminophenyl)-1H-tetrazole | amazonaws.com |

| Domino Reduction/Cyclization | NaBH₄, Pd(II)-polysalophen coated magnetite NPs | 1-substituted-1H-1,2,3,4-tetrazoles from nitroarenes | rsc.org |

Advanced Research Applications and Future Directions

Role in Advanced Organic Synthesis as a Core Building Block and Intermediate

The tetrazole scaffold is recognized as a "privileged" structure in chemistry, and compounds like 5-Ethoxy-1-(4-nitrophenyl)tetrazole serve as valuable core building blocks for constructing more complex molecules. beilstein-journals.orgnih.gov The 1,5-disubstituted pattern of this compound provides a stable and synthetically versatile intermediate. Its utility stems from the distinct reactivity of its functional groups: the tetrazole ring, the ethoxy substituent, and the nitrophenyl moiety.

Researchers utilize tetrazole aldehydes and other functionalized tetrazoles as foundational components in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, to generate diverse libraries of complex, drug-like molecules. beilstein-journals.orgnih.gov This "building block approach" offers a powerful alternative to late-stage functionalization of a nitrile precursor, allowing for more flexible and efficient synthetic strategies. nih.govnih.gov

The functional groups on this compound offer specific handles for synthetic transformations. The 4-nitrophenyl group is particularly significant, as the nitro moiety can be readily reduced to a primary amine (e.g., via catalytic hydrogenation). This transformation opens up a pathway to a wide array of derivatives, such as amides, sulfonamides, and ureas, by introducing a nucleophilic site for further functionalization. The ethoxy group at the 5-position influences the electronic properties of the tetrazole ring, and while generally stable, 5-alkoxytetrazoles can participate in specific substitution reactions under certain conditions, further expanding their synthetic potential.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| 4-Nitro Group | Reduction | 1-(4-Aminophenyl) derivatives | Introduction of a nucleophilic handle for further elaboration (e.g., acylation, alkylation). |

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted phenyl derivatives | Modification of electronic and steric properties of the aryl moiety. |

| Tetrazole Ring | Complexation / Alkylation | Metal complexes / Quaternary salts | Use as a ligand in coordination chemistry or modification of solubility and electronic properties. |

| 5-Ethoxy Group | Nucleophilic Substitution | Other 5-substituted tetrazoles | Potential for displacement by other functional groups under specific conditions to create new analogs. |

Coordination Chemistry and Material Science Applications

The unique electronic structure of the tetrazole ring, with its four nitrogen atoms, makes it an excellent ligand in coordination chemistry and a valuable component in materials science. thieme-connect.comresearchgate.net

Tetrazole derivatives are widely employed as ligands for the synthesis of metal complexes due to the ability of the ring's nitrogen atoms to coordinate with a variety of metal ions. arkat-usa.orgresearchgate.net The lone pairs of electrons on the sp²-hybridized nitrogen atoms allow tetrazoles to act as versatile ligands, forming stable coordination compounds. In a 1,5-disubstituted tetrazole such as this compound, coordination typically occurs through the N3 and/or N4 atoms of the tetrazole ring. The tetrazolate anion, formed upon deprotonation, is a particularly effective ligand. arkat-usa.org The synthesis of such complexes often involves the reaction of the tetrazole derivative with a metal salt in a suitable solvent. The resulting metal-tetrazole complexes have applications in catalysis and materials science. arkat-usa.org

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Tetrazole-based molecules are increasingly used as linkers in MOF synthesis due to their strong coordinating ability and rigid structure, which facilitate the formation of stable and porous frameworks. rsc.orgalfa-chemistry.com The multiple nitrogen atoms of the tetrazole ring provide numerous coordination modes, affording great synthetic possibilities for creating diverse MOF architectures. rsc.org

While this compound itself is not a typical linker (which usually requires at least two coordinating groups), derivatives of it could be designed for this purpose. For instance, a derivative where the nitro group is replaced by a carboxylate or a second tetrazole group would create a bifunctional linker capable of bridging multiple metal centers to build 2D or 3D frameworks. rsc.orgunl.edu The resulting tetrazole-based MOFs could have applications in gas storage and separation, catalysis, and sensing. alfa-chemistry.com

The combination of a nitrogen-rich heterocyclic ring and a nitroaryl group is a well-known strategy for designing high-energy-density materials. acs.org Compounds like this compound possess structural features relevant to this field. The tetrazole ring has a high positive enthalpy of formation due to its high nitrogen content, a key characteristic for energetic materials. vulcanchem.com When combined with an oxidizing group like the nitro (-NO₂) moiety on the phenyl ring, the resulting molecule has a high degree of nitrogen content and a favorable oxygen balance. These characteristics make nitroaryl tetrazoles a subject of research for their potential use as components in advanced functional materials. acs.orgvulcanchem.comnih.gov

Bioisosteric Replacement Strategy in Chemical Design (focus on chemical analogy, not biological efficacy)

In chemical and medicinal chemistry design, the principle of bioisosteric replacement is a fundamental strategy where one functional group is replaced by another that has similar physicochemical properties. The 5-substituted-1H-tetrazole moiety is one of the most successful and widely used non-classical bioisosteres for the carboxylic acid group. researchgate.net

This substitution is based on the chemical analogy between the two groups. The tetrazole ring's acidity (pKa ≈ 4.5-5.0) is comparable to that of a carboxylic acid (pKa ≈ 4.0-4.5). nih.gov Furthermore, the tetrazole anion is planar and features a delocalized π-electron system, similar to the carboxylate anion. nih.gov This structural and electronic mimicry allows the tetrazole group to often engage in similar intermolecular interactions (like hydrogen bonding and ionic interactions) as a carboxylic acid, while offering different steric and lipophilic properties. acs.orgnih.gov The replacement of a carboxylic acid with a tetrazole can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability. researchgate.net

Table 2: Physicochemical Comparison of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole (-CN₄H) | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.0 - 4.5 | ~4.5 - 5.0 | nih.gov |

| Geometry of Anion | Planar, delocalized | Planar, delocalized aromatic system | |

| Size | Similar steric demand | Comparable size and spatial requirements | acs.org |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor (N-H) and multiple acceptors (ring nitrogens) | nih.gov |

Emerging Methodologies and Catalytic Systems in Tetrazole Chemistry Research

The synthesis of tetrazoles has evolved significantly from traditional methods. The most common route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with an organic nitrile. nih.govscielo.br However, concerns over reaction times and the use of potentially hazardous reagents in older protocols have driven the development of more efficient and safer methodologies. researchgate.net

Modern research focuses on catalytic systems that promote the cycloaddition under milder conditions. A wide variety of catalysts have been explored, including:

Homogeneous Catalysts: Lewis acids such as zinc bromide (ZnBr₂) have been shown to effectively catalyze the synthesis of 5-substituted tetrazoles from nitriles. thieme-connect.comrsc.org

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and recyclability. thieme-connect.com Examples include copper sulfate (B86663) (CuSO₄·5H₂O) and various metal oxides. scielo.br

Nanocatalysts: Nanomaterials have emerged as highly efficient catalysts owing to their high surface-area-to-volume ratio. rsc.org Systems based on magnetic nanoparticles (e.g., Fe₃O₄-supported catalysts), carbon nanotubes, and metal-organic frameworks (MOFs) have been successfully employed for tetrazole synthesis, often providing high yields in short reaction times under green conditions. rsc.orgamerigoscientific.com

Beyond the cycloaddition of nitriles, multicomponent reactions (MCRs) represent another advanced approach. The Ugi and Passerini tetrazole reactions allow for the one-pot synthesis of complex tetrazole derivatives from simple starting materials, demonstrating high atom economy and efficiency. beilstein-journals.orgnih.gov These emerging methodologies provide powerful tools for accessing novel tetrazole structures for various research applications. dntb.gov.ua

Table 3: Examples of Modern Catalytic Systems for Tetrazole Synthesis

| Catalyst Type | Example(s) | Key Advantages | Reference |

|---|---|---|---|

| Lewis Acids | ZnBr₂, BF₃·OEt₂ | Mild reaction conditions, good yields. | thieme-connect.comrsc.org |

| Heterogeneous Catalysts | CuSO₄·5H₂O, Zeolites | Recyclability, simple work-up, environmentally friendly. | thieme-connect.comscielo.br |

| Magnetic Nanocatalysts | Fe₃O₄@chitin, Fe₃O₄@fibroin-SO₃H | High efficiency, easy separation with a magnet, reusability. | rsc.orgamerigoscientific.com |

| Carbon-Based Nanocatalysts | Multi-walled carbon nanotubes (MWCNTs) | High stability, large surface area, good yields. | amerigoscientific.com |

| Metal-Organic Frameworks (MOFs) | Cu-MOFs | High catalytic activity, recyclability. | amerigoscientific.com |

Outlook on Future Research Directions for this compound and its Derivatives

The unique structural characteristics of this compound, particularly the combination of the tetrazole ring, the ethoxy group, and the nitroaryl moiety, pave the way for several promising avenues of future research. Building upon the known applications of related tetrazole compounds, future investigations are likely to focus on medicinal chemistry, materials science, and coordination chemistry.

A significant area of future research lies in the exploration of novel therapeutic agents derived from this compound. The 1,5-disubstituted tetrazole core is a well-regarded bioisostere for carboxylic acids, a feature that can enhance the metabolic stability of potential drug candidates vulcanchem.com. The presence of the nitro group on the phenyl ring offers a versatile chemical handle for further molecular modification vulcanchem.com. For instance, the reduction of the nitro group to an amine is a common synthetic step that could lead to the development of intermediates for various therapeutic classes, including potential antitubulin agents vulcanchem.com. Future studies could systematically synthesize a library of derivatives by modifying the ethoxy group or by introducing different substituents on the phenyl ring to explore a wide range of biological activities. The analgesic, anti-inflammatory, and vasorelaxant effects observed in other pyrazole-tetrazole derivatives suggest that derivatives of this compound could also be investigated for similar pharmacological properties nih.gov.

In the field of materials science, the nitroaryl tetrazole structure of this compound suggests its potential as a high-energy-density material (HEDM) vulcanchem.com. The combination of the nitrogen-rich tetrazole ring and the energetic nitro group can result in a high enthalpy of formation, a key characteristic of energetic materials vulcanchem.com. Future research could focus on the synthesis and characterization of this compound and its derivatives to evaluate their thermal stability, decomposition kinetics, and energetic performance as potential components in propellants or explosives.

Furthermore, the tetrazole ring in this compound possesses multiple nitrogen atoms that can act as potential coordination sites for metal ions. This opens up possibilities in the realm of coordination chemistry. Future investigations could explore the synthesis and structural characterization of metal complexes involving this compound as a ligand. Such complexes could exhibit interesting magnetic, optical, or catalytic properties, leading to applications in areas such as molecular magnetism, sensing, or catalysis. The study of intermolecular interactions, such as hydrogen bonding observed in similar tetrazole derivatives, could also provide insights into the crystal engineering of novel supramolecular architectures nih.gov.

A summary of potential future research directions is presented in the table below.

| Research Area | Focus | Potential Applications |

| Medicinal Chemistry | Synthesis of novel derivatives via modification of the ethoxy and nitro groups. | Development of new therapeutic agents (e.g., antitubulin agents, anti-inflammatory drugs). |

| Materials Science | Evaluation of energetic properties and thermal stability. | High-energy-density materials for propellants and explosives. |

| Coordination Chemistry | Synthesis and characterization of metal complexes. | Development of materials with novel magnetic, optical, or catalytic properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethoxy-1-(4-nitrophenyl)tetrazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cycloaddition or substitution reactions. For example, heterocyclic tetrazole derivatives are synthesized using nitriles and sodium azide under acidic conditions. Optimization may involve catalysts like nano-TiCl4·SiO2 (for improved yield) or solvent systems such as PEG-400, as demonstrated in heterogeneous catalytic protocols . Reaction parameters (temperature: 70–80°C, time: 1–3 hours) should be systematically tested via factorial design to identify optimal conditions .

Q. How can spectroscopic techniques (FT-IR, NMR) validate the structure of this compound?

- Methodological Answer :

- FT-IR : Look for characteristic peaks: N–H stretching (~3400 cm⁻¹), C–N (tetrazole ring, ~1600 cm⁻¹), and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- ¹H NMR : Ethoxy groups show signals at δ 1.3–1.5 ppm (CH3) and δ 4.0–4.3 ppm (OCH2). Aromatic protons from the 4-nitrophenyl group appear as doublets at δ 7.6–8.1 ppm (J ≈ 8–9 Hz) .

- ¹³C NMR : Tetrazole carbons resonate at δ 145–155 ppm, while nitrophenyl carbons appear at δ 120–140 ppm .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) can calculate HOMO-LUMO gaps to predict electron-withdrawing effects of the nitro group and nucleophilic sites on the tetrazole ring. Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO) model conformational stability, aiding in understanding interactions with biological targets . Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-311+G(d,p)) validated against experimental spectra .

Q. How can researchers resolve contradictions in reported spectroscopic data for similar tetrazole derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent polarity, temperature, or crystallographic packing. For example, 5-phenyltetrazole shows δ 7.59–8.08 ppm in DMSO-d6 , while analogs in CDCl3 may shift upfield. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H⁺] at m/z 147.0670 for C7H6N4) .

Q. What strategies ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Control : Implement inline monitoring (e.g., TLC or HPLC) to track intermediates.

- Purification : Use recrystallization (e.g., aqueous acetic acid) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Catalyst Recovery : Reuse nano-TiCl4·SiO2 catalysts via centrifugation to maintain cost efficiency .

Experimental Design & Theoretical Frameworks

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : A 2³ factorial design evaluates variables: temperature (70°C vs. 80°C), catalyst loading (5% vs. 10%), and reaction time (1 vs. 2 hours). Response Surface Methodology (RSM) identifies interactions between factors, with ANOVA validating significance (p < 0.05) .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) in nitro-substituted tetrazoles?

- Methodological Answer : Hammett σ constants correlate nitro group electron-withdrawing effects with tetrazole ring acidity (pKa). Frontier Molecular Orbital (FMO) theory explains regioselectivity in nucleophilic attacks, while QSAR models predict bioactivity based on logP and polar surface area .

Data Analysis & Validation

Q. How should researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures >95% purity.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 48.5%, H: 3.5%, N: 32.2%) .

- Thermal Analysis : DSC confirms melting point consistency (e.g., ~210°C for analogous tetrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.